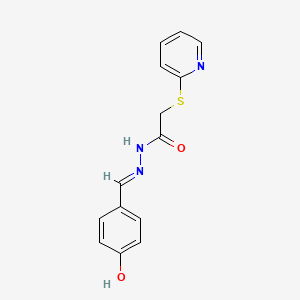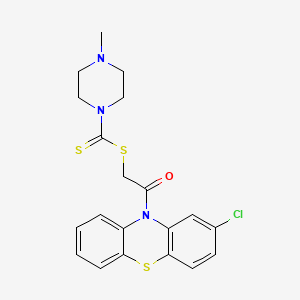![molecular formula C18H31N3O2 B6132251 4-[(1-acetyl-4-piperidinyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone](/img/structure/B6132251.png)
4-[(1-acetyl-4-piperidinyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1-acetyl-4-piperidinyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone is a chemical compound that has been widely used in scientific research studies. This compound is also known as ACY-1083 and is a potent and selective inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is an enzyme that plays a crucial role in the regulation of cell growth and differentiation. The inhibition of HDAC6 by ACY-1083 has been shown to have potential therapeutic effects in the treatment of various diseases, including cancer, neurodegenerative diseases, and autoimmune disorders.
作用机制
The mechanism of action of ACY-1083 involves the inhibition of HDAC6, which leads to the accumulation of acetylated proteins and the activation of apoptotic pathways. HDAC6 is a cytoplasmic enzyme that regulates the acetylation of non-histone proteins, such as tubulin, HSP90, and cortactin. The inhibition of HDAC6 by ACY-1083 leads to the accumulation of acetylated tubulin, which disrupts the microtubule dynamics and induces cell death in cancer cells. ACY-1083 has also been shown to inhibit the aggregation of misfolded proteins, such as tau and alpha-synuclein, which are implicated in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ACY-1083 have been extensively studied in various scientific research studies. ACY-1083 has been shown to induce cell death in cancer cells by inhibiting the activity of HDAC6, which leads to the accumulation of acetylated proteins and the activation of apoptotic pathways. ACY-1083 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, ACY-1083 has been shown to have anti-inflammatory effects in animal models of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.
实验室实验的优点和局限性
The advantages of using ACY-1083 in lab experiments include its potent and selective inhibition of HDAC6, which allows for the investigation of the role of HDAC6 in various cellular processes. ACY-1083 has also been shown to have potential therapeutic effects in the treatment of various diseases, which makes it an attractive target for drug development. The limitations of using ACY-1083 in lab experiments include its potential toxicity and off-target effects, which may affect the interpretation of the results.
未来方向
There are several future directions for the study of ACY-1083. One direction is the investigation of the role of HDAC6 in the regulation of immune responses and the potential use of ACY-1083 in the treatment of autoimmune disorders. Another direction is the investigation of the synergistic effects of ACY-1083 with other anticancer agents, such as chemotherapy and immunotherapy. Additionally, the development of new HDAC6 inhibitors with improved pharmacokinetic properties and reduced toxicity is an important direction for drug development.
合成方法
The synthesis of ACY-1083 involves several steps, including the reaction of 4-piperidone with acetic anhydride to form N-acetyl-4-piperidone, followed by the reaction of N-acetyl-4-piperidone with cyclohexylmethylamine to form 4-[(1-acetyl-4-piperidinyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone. The final product is obtained through purification and isolation techniques.
科学研究应用
ACY-1083 has been extensively studied in various scientific research studies. It has been shown to have potential therapeutic effects in the treatment of cancer, neurodegenerative diseases, and autoimmune disorders. ACY-1083 has been shown to induce cell death in cancer cells by inhibiting the activity of HDAC6, which leads to the accumulation of acetylated proteins and the activation of apoptotic pathways. ACY-1083 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, ACY-1083 has been shown to have anti-inflammatory effects in animal models of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
4-[(1-acetylpiperidin-4-yl)amino]-1-(cyclohexylmethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O2/c1-14(22)20-9-7-16(8-10-20)19-17-11-18(23)21(13-17)12-15-5-3-2-4-6-15/h15-17,19H,2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIZQSDKWOKKGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC2CC(=O)N(C2)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(4-methyl-1-piperazinyl)sulfonyl]-1,4-dihydro-2,3-quinoxalinedione hydrochloride](/img/structure/B6132179.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6132186.png)
![2-[1-(4-methylbenzyl)-4-(1H-pyrazol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6132194.png)
![6-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B6132198.png)
![3-chloro-N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methoxybenzamide](/img/structure/B6132203.png)
![3-chloro-N-cyclopentyl-4-({1-[1-methyl-2-(2-pyridinyl)ethyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6132207.png)
![N-allyl-N-[2-(5-methyl-2-nitrophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B6132210.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B6132213.png)
![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-methyl-N-[(1-methyl-2-piperidinyl)methyl]methanamine](/img/structure/B6132215.png)
![{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}(4-nitrobenzyl)amine hydrochloride](/img/structure/B6132216.png)

![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(spiro[2.5]oct-1-ylmethyl)propanamide](/img/structure/B6132236.png)
![3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-(1-benzyl-3-pyrrolidinyl)propanamide](/img/structure/B6132246.png)
